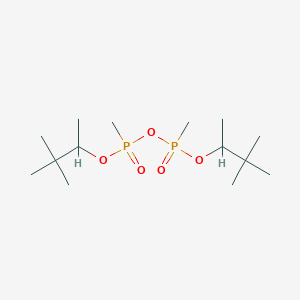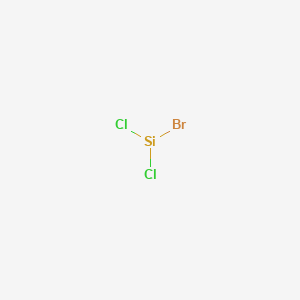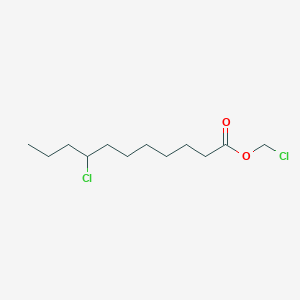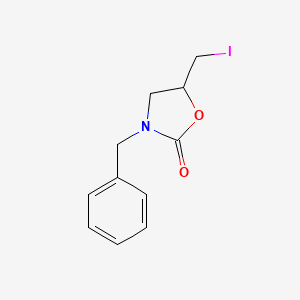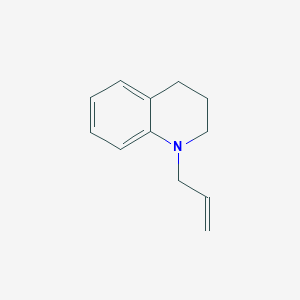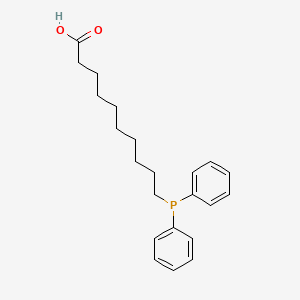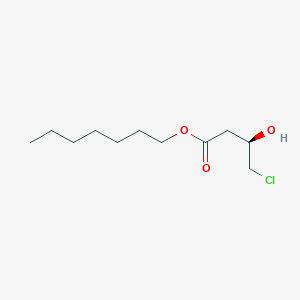![molecular formula C10H11NOS B14419411 ({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene CAS No. 86734-33-0](/img/structure/B14419411.png)
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: is a complex organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with an ethynyl group and a dimethyl(oxo)-lambda~6~-sulfanylidene amino group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene typically involves multi-step organic reactions One common approach is the reaction of benzene derivatives with ethynylating agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzene derivatives. The specific products depend on the reaction conditions and reagents used.
Applications De Recherche Scientifique
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of ({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfur-containing benzene derivatives: Compounds like thiophenol and benzothiazole share structural similarities.
Ethynyl-substituted benzenes: Compounds such as phenylacetylene and ethynylbenzene have similar ethynyl groups.
Uniqueness
({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene: is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the dimethyl(oxo)-lambda~6~-sulfanylidene amino group differentiates it from other sulfur-containing and ethynyl-substituted benzene derivatives, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
86734-33-0 |
|---|---|
Formule moléculaire |
C10H11NOS |
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
dimethyl-oxo-(2-phenylethynylimino)-λ6-sulfane |
InChI |
InChI=1S/C10H11NOS/c1-13(2,12)11-9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clé InChI |
ZTEZBXVGUPALRI-UHFFFAOYSA-N |
SMILES canonique |
CS(=NC#CC1=CC=CC=C1)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


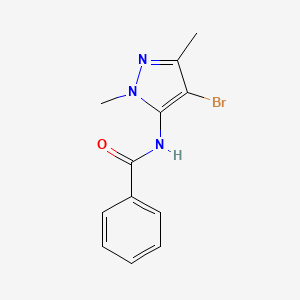
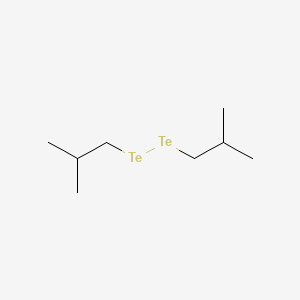
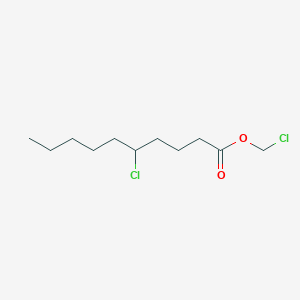
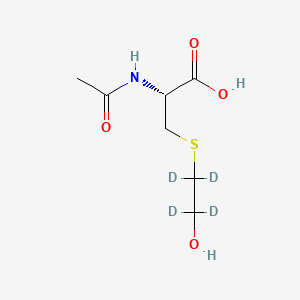
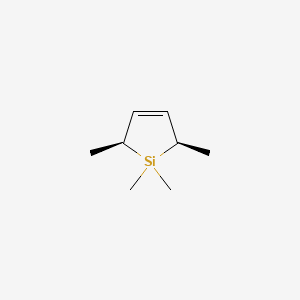
![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
